

Measuring PI3K Gamma Inhibition with TASP0415914: Application Notes and Protocols

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Compound of Interest		
Compound Name:	TASP0415914	
Cat. No.:	B611172	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the characterization of **TASP0415914**, a potent inhibitor of phosphoinositide 3-kinase gamma (PI3Ky). Included are methodologies for in vitro biochemical assays to determine inhibitor potency and selectivity, as well as a cell-based assay to assess the compound's activity in a relevant cellular context. Data is presented in clear, tabular formats, and key pathways and workflows are visualized using diagrams to facilitate understanding and reproducibility.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival. The PI3K family is divided into three classes, with Class I being the most extensively studied in the context of cancer and inflammatory diseases. PI3Ky, a member of the Class IB PI3Ks, is primarily activated by G-protein coupled receptors (GPCRs) and is a key regulator of immune cell function. Its role in inflammation and certain cancers has made it an attractive target for therapeutic intervention.

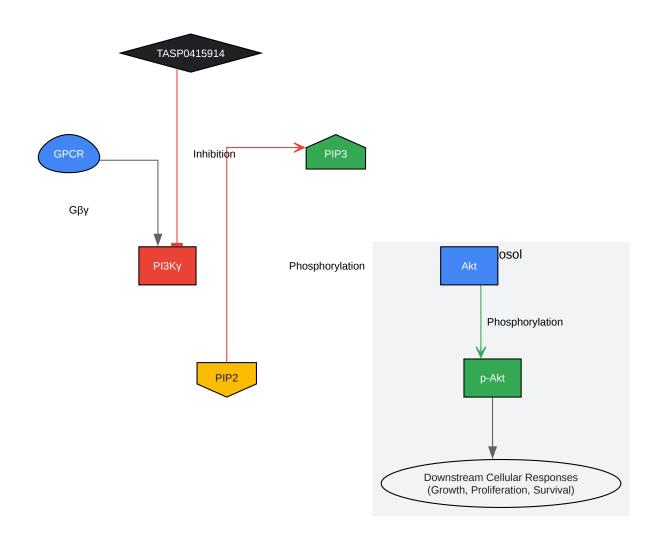
TASP0415914 has been identified as a potent and selective inhibitor of PI3Ky. This application note provides detailed protocols for researchers to effectively measure the inhibitory activity of **TASP0415914** against PI3Ky and to assess its effects on downstream signaling pathways.



PI3Ky Signaling Pathway

PI3Ky is activated downstream of GPCRs. Upon ligand binding to a GPCR, the associated heterotrimeric G-protein is activated, leading to the dissociation of the Gα and Gβy subunits. The Gβy dimer then recruits PI3Ky to the plasma membrane, where it catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to produce phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB). Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of various cellular functions.





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Caption: PI3Ky Signaling Pathway and Inhibition by TASP0415914.

Quantitative Data Presentation Table 1: In Vitro Inhibitory Activity of TASP0415914 against PI3K Isoforms



PI3K Isoform	IC50 (nM)	Assay Method
РІЗКу	29	ADP-Glo
ΡΙ3Κα	>1000	ADP-Glo
РІЗКβ	>1000	ADP-Glo
ΡΙ3Κδ	350	ADP-Glo

Note: Data is representative and may vary depending on experimental conditions.

Table 2: Cellular Activity of TASP0415914

Cell Line	Stimulant	Measured Endpoint	IC50 (nM)
RAW264.7	C5a	p-Akt (Ser473) Inhibition	294

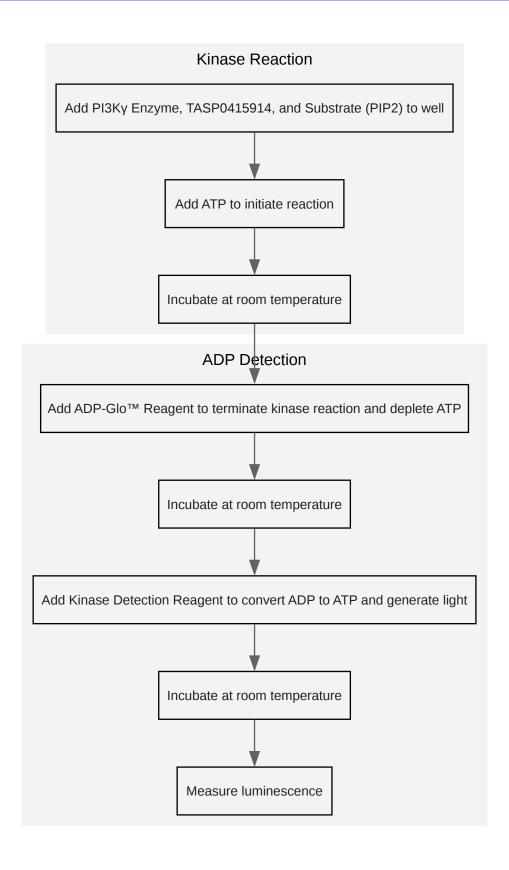
Note: Data is representative and may vary depending on experimental conditions.

Experimental Protocols In Vitro Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This protocol describes the measurement of PI3Ky kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Workflow:





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Caption: ADP-Glo™ Kinase Assay Workflow.



Materials:

- PI3Ky enzyme (recombinant)
- TASP0415914
- PIP2 (Substrate)
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)
- White, opaque 96- or 384-well plates
- Luminometer

Procedure:

- Compound Preparation: Prepare a serial dilution of TASP0415914 in DMSO. Further dilute
 the compound in kinase buffer to the desired final concentrations.
- Kinase Reaction Setup:
 - Add 5 μL of diluted TASP0415914 or vehicle (DMSO) to the wells of a white assay plate.
 - Add 10 μL of a solution containing PI3Ky enzyme and PIP2 substrate in kinase buffer.
 - Pre-incubate for 10 minutes at room temperature.
- Initiate Kinase Reaction:
 - \circ Add 10 μ L of ATP solution in kinase buffer to each well to start the reaction. The final reaction volume is 25 μ L.
 - Incubate for 60 minutes at room temperature.
- ADP Detection:



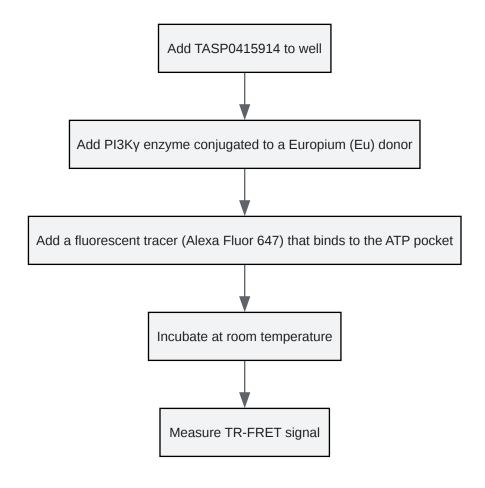
- Add 25 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 50 μL of Kinase Detection Reagent to each well.
- Incubate for 30-60 minutes at room temperature to allow for the conversion of ADP to ATP and the generation of a luminescent signal.
- Data Acquisition: Measure the luminescence using a plate-reading luminometer.
- Data Analysis: Calculate the percent inhibition for each concentration of TASP0415914
 relative to the vehicle control and determine the IC₅₀ value by fitting the data to a doseresponse curve.

In Vitro Biochemical Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of **TASP0415914** to the ATP-binding pocket of PI3Ky.

Workflow:





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Caption: LanthaScreen $\ ^{\text{\tiny TM}}$ Kinase Binding Assay Workflow.

Materials:

- PI3Ky enzyme (tagged for antibody binding, e.g., GST-tagged)
- TASP0415914
- LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST)
- LanthaScreen™ Kinase Tracer
- Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Black, low-volume 384-well plates
- TR-FRET enabled plate reader



Procedure:

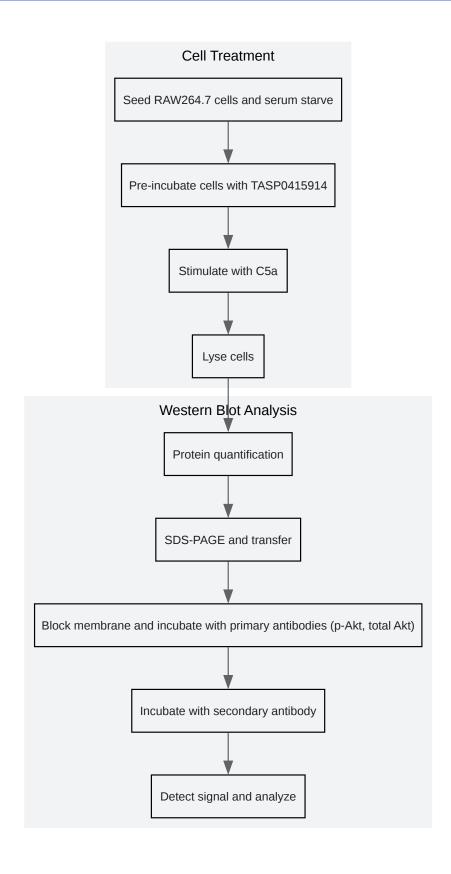
- Compound Preparation: Prepare a serial dilution of TASP0415914 in DMSO. Further dilute in kinase buffer.
- Assay Plate Preparation:
 - Add 2.5 μL of diluted TASP0415914 or vehicle (DMSO) to the wells of a black assay plate.
- Reagent Preparation:
 - Prepare a 2X solution of PI3Ky enzyme and Eu-anti-Tag antibody in kinase buffer.
 - Prepare a 2X solution of the Kinase Tracer in kinase buffer.
- · Assay Assembly:
 - Add 5 μL of the 2X enzyme/antibody mixture to each well.
 - Add 2.5 μL of the 2X tracer solution to each well. The final assay volume is 10 μL.
- Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
- Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
- Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Determine the percent inhibition for each **TASP0415914** concentration relative to the vehicle control and calculate the IC₅₀ value from a dose-response curve.

Cell-Based Assay: Inhibition of C5a-induced Akt Phosphorylation in RAW264.7 Macrophages

This protocol describes how to measure the inhibitory effect of **TASP0415914** on the PI3Ky signaling pathway in a cellular context by assessing the phosphorylation of Akt.

Workflow:





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Caption: Cell-Based p-Akt Inhibition Assay Workflow.



Materials:

- RAW264.7 macrophage cell line
- Complete growth medium (e.g., DMEM with 10% FBS)
- Serum-free medium
- TASP0415914
- Recombinant mouse C5a
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt
- HRP-conjugated anti-rabbit secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- · Cell Culture and Plating:
 - Culture RAW264.7 cells in complete growth medium.
 - Seed cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.



Serum Starvation:

 Once cells are attached, replace the complete medium with serum-free medium and incubate for 4-6 hours.

Inhibitor Treatment:

 Pre-treat the cells with various concentrations of TASP0415914 (or vehicle) in serum-free medium for 1 hour.

· Cell Stimulation:

Stimulate the cells with C5a (e.g., 10 nM) for 5-10 minutes.

Cell Lysis:

- Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
- Scrape the cells, collect the lysate, and clarify by centrifugation.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA assay.

· Western Blotting:

- Normalize protein amounts and prepare samples with Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibody against p-Akt (Ser473) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.



- Capture the image using an imaging system.
- Strip the membrane and re-probe with an antibody against total Akt as a loading control.
- Data Analysis:
 - Quantify the band intensities for p-Akt and total Akt.
 - Normalize the p-Akt signal to the total Akt signal for each sample.
 - Calculate the percent inhibition of p-Akt for each TASP0415914 concentration relative to the C5a-stimulated vehicle control.
 - Determine the IC₅₀ value from a dose-response curve.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow appropriate laboratory safety procedures.

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